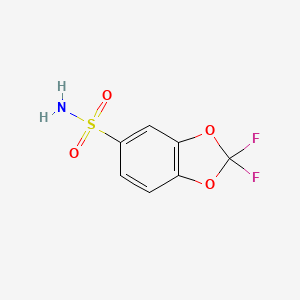

2,2-difluoro-2H-1,3-benzodioxole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2-difluoro-1,3-benzodioxole” is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is a colorless to light yellow clear liquid .

Synthesis Analysis

The synthesis of “2,2-difluoro-1,3-benzodioxole” is typically achieved by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

The molecular formula of “2,2-difluoro-1,3-benzodioxole” is C7H4F2O2 . The molecular weight is 158.10 . The SMILES string representation is FC1(F)Oc2ccccc2O1 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-difluoro-1,3-benzodioxole” are as follows: It has a density of 1.303 g/mL at 25 °C . The refractive index is 1.444 . It is stored at a temperature of 2-8°C .科学的研究の応用

Palladium-Catalyzed Direct Arylations

The compound is used in the field of organic chemistry for palladium-catalyzed direct arylation . This process involves the coupling of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds .

Pharmaceutical Applications

The difluorobenzo[d][1,3]dioxole unit is present in important pharmaceutical compounds such as Lumacaftor . Lumacaftor is used to treat Mucoviscidose, a genetic disorder that affects the lungs and digestive system .

Feed Additive

In the field of animal nutrition, the compound is used as a feed additive . It acts as an acidifier, reducing the number of microbes, especially pathogenic bacteria like E. coli . This reduces the production of microbial metabolites, thereby reducing damage to the intestines .

Synthesis of Benzodioxole-Type Compounds

The compound is used in the total synthesis of benzo[d][1,3]dioxole-type compounds . The strategy is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Production of Polyfluoroalkoxy-Substituted Benzene Derivatives

The compound is used in the production of polyfluoroalkoxy-substituted benzene derivatives . These derivatives are of great interest to researchers working in the field of pharmaceutical chemistry .

Environmental Impact

The synthetic scheme involving this compound is very attractive in terms of cost, simplicity, and low environmental impact . This is compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety and Hazards

“2,2-difluoro-1,3-benzodioxole” is classified as a flammable liquid and vapor (H226). It may cause skin irritation (H315) and may cause an allergic skin reaction (H317) . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)13-5-2-1-4(15(10,11)12)3-6(5)14-7/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUKLYYLIXQTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)OC(O2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)

![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)

![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2659910.png)

![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2659913.png)